1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-14-3-6-16(7-4-14)23-20-13-27-22-10-8-17(26)11-19(22)24(20)29(28-23)18-9-5-15(2)21(25)12-18/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWTYVYLDDCRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClF. The compound features a pyrazoloquinoline core structure that is substituted with chloro and fluoro groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 305.78 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | Not available |
Anticancer Activity
Research has indicated that pyrazoloquinolines exhibit significant anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study by Wei et al. demonstrated that compounds similar to this compound showed promising results against several cancer cell lines:
- MCF7 (Breast Cancer) : IC = 0.46 µM
- A549 (Lung Cancer) : IC = 0.39 µM
- NCI-H460 (Lung Cancer) : IC = 8.55 µM
These values indicate the potency of these compounds against targeted cancer types, suggesting a mechanism involving the inhibition of key cellular pathways related to tumor growth and survival .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the presence of halogen substituents enhances its interaction with biological targets such as kinases and other enzymes involved in cancer progression.
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Compounds may inhibit specific kinases involved in cell proliferation. |
| Apoptosis Induction | Triggers programmed cell death in cancer cells. |
| Anti-inflammatory Effects | Reduces inflammation that can contribute to cancer progression. |
Pharmacological Studies
In addition to anticancer properties, there are indications that this compound may exhibit anti-inflammatory and antioxidant activities. These effects could further enhance its therapeutic potential by addressing multiple pathways involved in disease processes.
Antioxidant Activity
Research has suggested that pyrazoloquinolines can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells. This property is critical for protecting normal cells from damage during cancer treatment.
In Vivo Studies
While many studies have focused on in vitro effects, in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic efficacy of this compound in living organisms.
Comparison with Similar Compounds
Position 1 Modifications
Position 3 Modifications
- The 4-methylphenyl group in the target compound promotes hydrophobic interactions. Derivatives like 2i replace this with an amino-linked hydroxyphenyl, enabling hydrogen bonding critical for anti-inflammatory activity .
Position 8 Modifications
- Fluorine at position 8 (target compound) balances lipophilicity and membrane permeability.
Pharmacological Insights
- Anti-inflammatory Potential: While the target compound lacks the amino groups seen in 2i and 2m (critical for NO inhibition), its chloro and methyl substituents may favor alternative mechanisms, such as kinase inhibition .
- Enzyme Inhibition : ELND006’s trifluoromethyl and sulfonyl groups enable potent gamma-secretase inhibition, a feature absent in the target compound .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via imine formation between the aldehyde and amine groups, followed by cyclodehydration to form the quinoline ring. Key parameters influencing yield include:
-
Catalyst : Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) enhances cyclization efficiency.
-
Solvent : Ethylene glycol or dimethylformamide (DMF) improves solubility of intermediates.
-
Temperature : Reactions conducted at 120–140°C for 6–12 hours achieve optimal conversion rates.
A representative protocol yields the target compound in 68% purity, requiring subsequent recrystallization from ethanol to achieve >95% purity.
Niementowski Reaction with Anthranilic Acid Derivatives
The Niementowski reaction offers an alternative route using fluorinated anthranilic acid derivatives. 5-Fluoroanthranilic acid reacts with 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazol-5(4H)-one in the presence of acetic anhydride to form the quinoline core.
Critical Modifications for Fluorine Incorporation
-
Pre-fluorination : Introducing fluorine at the anthranilic acid stage ensures regioselective placement at position 8.
-
Protecting groups : Acetylation of the pyrazolone nitrogen prevents unwanted side reactions during cyclization.
This method achieves a 72% yield but requires stringent anhydrous conditions to avoid hydrolysis of intermediates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedländer | 68 | 95 | Regioselectivity control |
| Niementowski | 72 | 93 | Moisture sensitivity |
| Post-synthetic fluoro. | 63 | 90 | Competing side reactions |
Industrial-Scale Production Considerations
Process Optimization
Cost Drivers
-
Fluorinated reagents : DAST accounts for 34% of raw material costs.
-
Waste management : Neutralization of acidic byproducts requires specialized infrastructure.
Emerging Methodologies
Q & A
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodology :
- Directing Groups : Use nitro or acetyl groups to steer cyclization to the desired position (e.g., position 4 over 6).
- Solvent Optimization : Polar aprotic solvents (DMF) improve reaction homogeneity and reduce byproducts .
- Real-Time Monitoring : TLC or inline IR spectroscopy tracks intermediate formation, enabling rapid condition adjustment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
